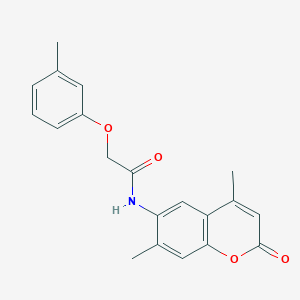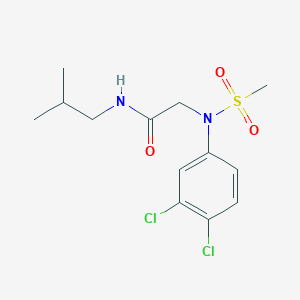![molecular formula C18H22ClNO2 B5006168 2-(4-chlorophenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]ethanamine](/img/structure/B5006168.png)
2-(4-chlorophenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a chlorophenyl group and an ethoxy-methoxyphenyl group attached to an ethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]ethanamine typically involves the reaction of 4-chlorobenzyl chloride with 3-ethoxy-4-methoxybenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
2-(4-chlorophenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurological and psychological conditions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various physiological processes. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
4-chlorophenethylamine: A related compound with a similar structure but lacking the ethoxy-methoxyphenyl group.
2-(4-chlorophenyl)ethylamine: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
2-(4-chlorophenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]ethanamine is unique due to the presence of both the chlorophenyl and ethoxy-methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-3-22-18-12-15(6-9-17(18)21-2)13-20-11-10-14-4-7-16(19)8-5-14/h4-9,12,20H,3,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXZSNPUDSIDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5006090.png)
![(5E)-5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006102.png)

![N-[2-(acetylamino)phenyl]-4-iodobenzamide](/img/structure/B5006114.png)
![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5006119.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide](/img/structure/B5006124.png)
![4-[2-({[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5006134.png)

![N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine;oxalic acid](/img/structure/B5006148.png)
![N~1~-(sec-butyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5006152.png)
![1-benzyl-3-(2-pyridinylmethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5006155.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethylglycinamide](/img/structure/B5006169.png)
![4-{5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE](/img/structure/B5006172.png)

